molecular formula C18H14ClNO3 B2943884 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide CAS No. 921114-01-4

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide

Cat. No.: B2943884
CAS No.: 921114-01-4
M. Wt: 327.76
InChI Key: GWOSRYLVTUMUDN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a synthetic small molecule belonging to the benzofuran-acetamide chemical class, which is recognized in scientific research for its potential bioactive properties. This compound features a benzofuran core substituted with a 4-chlorobenzoyl group and an acetamide moiety, a scaffold that has been identified as promising in pharmacological investigations. Compounds based on the benzofuran-acetamide structure have demonstrated significant research value as potential anticonvulsant agents. Studies on close analogs have shown protection against maximal electroshock-induced seizures (MES) in experimental models, indicating an ability to prevent the spread of seizures . The mechanism of action for this class of compounds is believed to involve a pharmacophore that maps onto established anticonvulsant drugs such as phenytoin and carbamazepine, suggesting they may share a similar mechanism, potentially involving voltage-gated sodium channels . Furthermore, research into other acetamide derivatives has revealed potent inhibitory effects on osteoclastogenesis—the formation of bone-resorbing cells—highlighting the broader potential of this chemical class in bone metabolism and osteoporosis research . This combination of properties makes this compound a compound of interest for researchers in neurology and bone biology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-10-15-9-14(20-11(2)21)7-8-16(15)23-18(10)17(22)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOSRYLVTUMUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetylation: The final step involves the acetylation of the benzofuran derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioether derivatives.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Key Compounds and Activities:

Compound Name Substituents on Acetamide Nitrogen Biological Activity (Model/IC₅₀/Relative Potency) Key Data Reference
5i (N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)acetamide) Cyclohexyl(methyl)amino Anticonvulsant (MES model) Relative potency: 0.74 vs. phenytoin
5c (N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide) 4-Methylpiperidinyl Anticonvulsant (MES model) Relative potency: 0.72 vs. phenytoin
5f (N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide) 4-(Furan-2-carbonyl)piperazinyl Anticonvulsant (MES model) Relative potency: 0.16 vs. phenytoin

Comparison Insights :

  • The target compound shares the 4-chlorobenzoyl-benzofuran core with 5i, 5c, and 5f but differs in acetamide substituents.
  • Bulky groups like cyclohexyl(methyl)amino (5i) and 4-methylpiperidinyl (5c) enhance anticonvulsant activity, likely due to improved blood-brain barrier penetration. In contrast, polar groups (e.g., furan-carbonyl-piperazinyl in 5f) reduce potency .

Indole-Based Analogues with 4-Chlorobenzoyl and Acetamide Moieties

Key Compounds and Properties:

Compound Name (Example) Substituents on Acetamide Nitrogen Biological Activity Melting Point/Yield Reference
10j (N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) 3-Chloro-4-fluorophenyl Anticancer (Bcl-2/Mcl-1 inhibition) 192–194°C, 8% yield
9e (N-((3-Bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) 3-Bromophenylsulfonyl Anticancer 195–196°C, 49% yield
3c (N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) 3-Chloro-4-fluorophenyl Anti-inflammatory Not reported

Comparison Insights :

  • Indole derivatives (e.g., 10j, 9e) share the 4-chlorobenzoyl group and acetamide linkage but differ in core structure (indole vs. benzofuran). The indole-based compounds exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, whereas benzofuran analogs target neurological pathways .
  • Sulfonyl-containing substituents (e.g., 9e) improve binding to apoptotic protein targets, as evidenced by higher yields (87% for 9g) and lower IC₅₀ values compared to halogenated aryl groups .

Sulfonamide and Bioisostere Modifications

Comparison Insights :

  • Sulfonamide substituents (e.g., 14, 37) enhance anti-inflammatory activity by mimicking carboxylic acid bioisosteres, improving metabolic stability .
  • Non-pharmacological applications, such as azidopropyl-modified analogs (), demonstrate the versatility of the acetamide moiety in material science .

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique benzofuran structure with a chlorobenzoyl group and an acetamide moiety. Its synthesis typically involves several steps:

  • Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving salicylaldehyde derivatives.
  • Introduction of the Chlorobenzoyl Group : Utilized via Friedel-Crafts acylation with 4-chlorobenzoyl chloride.
  • Acetylation : The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exhibit antimicrobial properties by inhibiting enzymes involved in microbial cell wall synthesis, leading to cell death. Additionally, it has been investigated for its potential anticancer effects by targeting pathways involved in tumor growth and proliferation .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticonvulsant Properties

A study evaluated a series of benzofuran-acetamide derivatives, including this compound, for anticonvulsant activity using the maximal electroshock-induced seizures (MES) model in mice. Results showed that many derivatives exhibited significant anticonvulsant effects at doses as low as 30 mg/kg body weight. Notably, compounds with similar structures demonstrated relative potencies comparable to established anticonvulsants like phenytoin .

CompoundRelative PotencyED50 (mmol/kg)ALD50 (mmol/kg)
5i0.740.0551.604
5c0.720.2591.675
5f0.16Not specifiedNot specified

Study on Anticonvulsant Activity

A detailed study published in Acta Pharmaceutica assessed the anticonvulsant activity of several N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives . The findings highlighted that the majority of tested compounds displayed promising anticonvulsant effects, indicating their potential for further development in treating epilepsy.

Mechanistic Studies

Further mechanistic investigations revealed that this compound may modulate neurotransmitter systems involved in seizure activity. The compound's ability to inhibit certain ion channels or neurotransmitter receptors could be responsible for its anticonvulsant effects .

Q & A

Q. What is the molecular structure and key functional groups of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide?

The compound features a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and an acetamide moiety at position 4. Its molecular formula is C₂₇H₂₄ClNO₃ (MW: 445.9 g/mol). Key functional groups include the benzofuran ring (imparting rigidity), the chlorobenzoyl group (enhancing lipophilicity and bioactivity), and the acetamide linker (facilitating hydrogen bonding). Structural characterization typically employs ¹H/¹³C NMR, IR (amide C=O stretch ~1665 cm⁻¹), and HRMS .

Q. What are standard synthetic routes for this compound?

A common method involves refluxing 2-chloro-N-(2-(4-chlorobenzoyl)benzofuran-3-yl)acetamide with substituted amines. The reaction is monitored via TLC, and purification uses recrystallization (e.g., methanol) or column chromatography. Critical steps include optimizing reaction time (e.g., 20 h for amide coupling) and maintaining anhydrous conditions to prevent hydrolysis of the chlorobenzoyl group .

Q. How is purity assessed, and what analytical techniques are recommended?

Purity is validated using HPLC (≥95%) , complemented by melting point analysis (e.g., 175–194°C for derivatives). Structural confirmation requires DEPT NMR to distinguish CH₂/CH₃ groups and IR spectroscopy to identify amide bonds. Elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal that:

  • The chlorobenzoyl group enhances anticonvulsant potency by increasing log P (lipophilicity), improving blood-brain barrier penetration.
  • Methoxy substituents on the indole/benzofuran ring improve metabolic stability but may reduce solubility.
  • Replacing the acetamide with sulfonamide groups (e.g., N-(methylsulfonyl) derivatives ) alters target selectivity, as seen in COX-2 inhibition studies . Example: Compound 5i (anticonsulvant ED₅₀ = 0.064 mmol/kg) outperforms analogs with nitro or pyridyl groups due to optimal steric and electronic effects .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability to identify metabolic instability. For instance, low oral absorption in rodents may explain poor in vivo anticonvulsant activity despite strong in vitro binding.
  • Target engagement assays : Use fluorescent probes (e.g., fluorocoxib C ) to verify compound localization in tumor tissues, addressing false negatives in anticancer studies .
  • Species-specific metabolism : Compare liver microsome stability across models (e.g., human vs. murine) to adjust dosing regimens .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of chlorobenzoyl) and improves reproducibility.
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in amide couplings to enhance safety and reduce waste.
  • Catalytic methods : Use Pd/C or Ni catalysts for selective dehalogenation in multi-step sequences, minimizing byproducts .

Q. What mechanistic insights explain its dual activity in anticancer and anticonvulsant assays?

  • Bcl-2/Mcl-1 inhibition : The benzofuran core disrupts protein-protein interactions in apoptosis pathways, validated via fluorescence polarization assays.
  • Sodium channel modulation : Electrophysiology studies (e.g., patch-clamp) show compound 5c inhibits neuronal Na⁺ currents, linking to anticonvulsant effects . Contradictions arise when primary targets (e.g., COX-2 vs. Bcl-2) dominate in different tissues, requiring tissue-specific knockdown models to clarify .

Methodological Considerations

Q. How to design a robust SAR study for derivatives?

  • Substituent libraries : Synthesize analogs with systematic variations (e.g., halogens, alkyl chains) at positions 2, 3, and 5.
  • High-throughput screening : Use MTS assays (IC₅₀) for cytotoxicity and rotarod tests (mice) for neurotoxicity.
  • Computational modeling : Perform docking simulations (AutoDock Vina) to prioritize substituents with predicted binding affinity to Bcl-2 or Na⁺ channels .

Q. What strategies validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockouts : Eliminate suspected targets (e.g., AKR1C3) in prostate cancer cells to confirm on-mechanism activity.
  • Thermal shift assays : Monitor protein melting shifts to identify direct binding to enzymes like 17β-hydroxysteroid dehydrogenase .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on anticancer vs. anticonvulsant potency?

  • Dose-dependent effects : Low doses (≤10 µM) may preferentially modulate ion channels, while higher doses (≥50 µM) induce apoptosis.
  • Cell-type specificity : Anticancer activity in MCF-7 cells (high Bcl-2 expression) may not translate to HEK293 (low Bcl-2).
  • Assay interference : Chlorobenzoyl metabolites can act as pan-assay interference compounds (PAINS), necessitating counter-screening in redox-sensitive assays .

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